Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate
Overview
Description
Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan rings. This compound also contains functional groups such as bromo, fluoro, nitro, and carboxylate ester groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzofuran core provides a rigid, planar structure, while the various substituents may influence the overall polarity, reactivity, and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For instance, the presence of an ester group might make it somewhat polar, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it's involved in the production of benzothiophen derivatives with potential pharmacological effects. These derivatives are synthesized through standard methods, involving bromination and reactions with thiourea or substituted thioureas, leading to compounds with potential pharmacological properties (Chapman et al., 1971).
Moreover, the compound has been utilized in synthesizing ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, highlighting its role in creating complex molecular structures. This synthesis process involves a one-pot tandem Knoevenagel-cyclocondensation reaction, demonstrating the compound's utility in multi-step chemical syntheses (Kumar et al., 2018).
Crystallography and Molecular Interactions
The compound also plays a role in crystallography studies. Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a related compound, was synthesized and analyzed using X-ray diffraction techniques. Such studies are essential for understanding molecular interactions and crystal packing, contributing to broader research in materials science and pharmaceutical development (Yeong et al., 2018).
Properties
IUPAC Name |
ethyl 5-bromo-2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO5/c1-2-24-17(21)15-11-7-12(18)13(20(22)23)8-14(11)25-16(15)9-3-5-10(19)6-4-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNADZXBALPWPEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)Br)[N+](=O)[O-])C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139887 | |
Record name | 3-Benzofurancarboxylic acid, 5-bromo-2-(4-fluorophenyl)-6-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501139887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333340-14-9 | |
Record name | 3-Benzofurancarboxylic acid, 5-bromo-2-(4-fluorophenyl)-6-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333340-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzofurancarboxylic acid, 5-bromo-2-(4-fluorophenyl)-6-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501139887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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